N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzamide group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA typically involves multi-step organic reactions. One common approach starts with the bromination of pyrazole to obtain 4-bromo-1H-pyrazole . This intermediate is then reacted with benzyl chloride to form 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzene. The final step involves the reaction of this intermediate with pyridine-2-carbamothioyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It can be used in the design of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . The compound may also interact with cellular receptors or proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzamide and pyridine groups.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the benzamide.
4-Iodopyrazole: Similar reactivity but with an iodine atom instead of bromine.
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the benzamide and pyridine groups allows for more diverse interactions and applications compared to simpler pyrazole derivatives .
Eigenschaften
Molekularformel |
C17H14BrN5OS |
---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C17H14BrN5OS/c18-14-9-20-23(11-14)10-12-4-6-13(7-5-12)16(24)22-17(25)21-15-3-1-2-8-19-15/h1-9,11H,10H2,(H2,19,21,22,24,25) |
InChI-Schlüssel |
LABURDITKJXYHG-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.